4-Fluoro-alpha-methylbenzyl isothiocyanate

説明

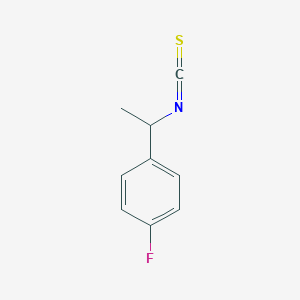

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-(1-isothiocyanatoethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMBAXGHCKMDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334058 |

Source

|

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182565-27-1 |

Source

|

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182565-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-alpha-methylbenzyl Isothiocyanate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

4-Fluoro-alpha-methylbenzyl isothiocyanate (4-F-α-MBITC) is a highly versatile, electrophilic building block widely utilized in medicinal chemistry, materials science, and analytical derivatization. Characterized by its reactive isothiocyanate (-N=C=S) core, a lipophilicity-enhancing para-fluoro substitution, and a chiral alpha-methylbenzyl center, this compound is a premier precursor for synthesizing bioactive thioureas, thiocarbamates, and complex nitrogen-containing heterocycles. This whitepaper provides an authoritative, application-focused guide to its physicochemical properties, mechanistic reactivity, and validated laboratory protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-F-α-MBITC is critical for predicting its behavior in organic synthesis and biological assays. The compound's structural dynamics are defined by the electron-withdrawing inductive effect (-I) of the fluorine atom, which subtly modulates the lipophilicity of the aromatic ring without directly altering the electrophilicity of the isothiocyanate group due to the insulating sp³ chiral carbon. The chemical identity and properties of this compound are well-documented across standard chemical registries[1].

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene |

| CAS Registry Number | 182565-27-1 |

| Molecular Formula | C9H8FNS |

| Molecular Weight | 181.23 g/mol |

| Exact Mass | 181.0361 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Reactivity Profile | Highly electrophilic at the isothiocyanate carbon |

| Storage Conditions | 2-8 °C, protect from moisture and strong oxidants |

Note: Commercial availability and purity standards (typically >97%) dictate its use in high-throughput screening and custom synthesis workflows[2].

Mechanistic Reactivity & Chemical Pathways

From a mechanistic standpoint, the central carbon of the isothiocyanate group is highly electrophilic, flanked by electronegative nitrogen and sulfur atoms. This renders 4-F-α-MBITC highly susceptible to nucleophilic attack. The compound is generally stable under standard laboratory conditions but exhibits sensitivity to strong oxidizing agents and protic solvents over prolonged exposure[3].

The primary synthetic utility of 4-F-α-MBITC lies in its divergent reactivity with various nucleophiles:

-

Amines: Rapidly form thioureas, which are critical bidentate hydrogen-bond donor scaffolds in kinase inhibitors.

-

Alcohols/Phenols: Yield thiocarbamates, often utilized as protecting groups or agrochemical agents.

-

Hydrazines: Produce thiosemicarbazides, which are direct precursors for cyclization into thiazoles and triazoles.

Fig 1: Divergent nucleophilic addition pathways of 4-F-α-MBITC yielding diverse bioactive scaffolds.

Validated Synthesis Workflow

The synthesis of 4-F-α-MBITC is most efficiently achieved via the conversion of its corresponding primary amine, 1-(4-fluorophenyl)ethylamine (CAS 403-40-7)[4]. While traditional methods employ highly toxic thiophosgene, modern application standards favor the use of 1,1'-Thiocarbonyldiimidazole (TCDI) . TCDI offers a superior safety profile, easier handling, and a cleaner reaction trajectory by producing water-soluble imidazole as the sole byproduct.

Fig 2: Optimized synthesis workflow for 4-F-α-MBITC using TCDI, ensuring high yield and purity.

Protocol 1: Synthesis of 4-Fluoro-alpha-methylbenzyl isothiocyanate

Objective: High-yield conversion of the primary amine to the isothiocyanate while suppressing symmetrical thiourea formation.

-

Preparation: Dissolve 1-(4-fluorophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add TCDI (1.2 eq) portion-wise. Causality: Maintaining 0 °C during addition prevents exothermic runaway and kinetically disfavors the reaction of the newly formed isothiocyanate with unreacted starting amine, which would yield an unwanted symmetrical thiourea byproduct.

-

Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2-4 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 90:10 Hexanes/EtOAc system. The reaction is self-validating: the starting amine remains near the baseline (ninhydrin positive), while the product isothiocyanate elutes rapidly with an

of ~0.8 (UV active). Proceed when the baseline spot is entirely consumed. -

Workup: Quench the reaction with cold 1N HCl. Causality: The acidic wash serves a dual purpose—it neutralizes any trace unreacted aliphatic amine and protonates the imidazole byproduct, forcing both into the aqueous layer for easy separation. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc 95:5). The highly non-polar isothiocyanate elutes first, yielding the pure product.

Applications in Drug Discovery & Analytical Chemistry

Beyond acting as a standard building block, enantiopure versions of 4-F-α-MBITC—specifically the (R) and (S) enantiomers—serve as powerful Chiral Derivatizing Agents (CDAs) . They react quantitatively with racemic amine mixtures to form diastereomeric thioureas, which can then be easily resolved and quantified using standard reverse-phase HPLC, bypassing the need for expensive chiral stationary phases.

Protocol 2: Derivatization into Bioactive Thioureas

Objective: Conversion of 4-F-α-MBITC into a substituted thiourea using a secondary amine for pharmacological screening.

-

Preparation: Dissolve 4-F-α-MBITC (1.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: THF provides excellent solubility for both the lipophilic isothiocyanate and polar amine nucleophiles while remaining chemically inert.

-

Nucleophilic Addition: Add the target secondary amine (1.1 eq) dropwise at room temperature. If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free base in situ.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 70:30). The highly non-polar isothiocyanate spot will disappear, replaced by a lower

spot corresponding to the more polar thiourea product. -

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the pure thiourea. Causality: Trituration exploits the differential solubility between the highly crystalline thiourea product and organic impurities, frequently bypassing the need for time-consuming column chromatography.

References

-

NIST WebBook. "4-Fluoro-α-methylbenzyl isothiocyanate". Available at:[Link]

Sources

Pharmacodynamics and Mechanistic Profiling of 4-Fluoro-alpha-methylbenzyl Isothiocyanate

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Introduction & Chemical Topology

Isothiocyanates (ITCs) represent a highly reactive class of electrophilic compounds extensively studied for their chemopreventive, antioxidant, and nociceptive-modulating properties [1]. While naturally occurring ITCs like sulforaphane and benzyl isothiocyanate (BITC) are well-characterized, synthetic analogs such as 4-Fluoro-alpha-methylbenzyl isothiocyanate (CAS: 182565-27-1) are engineered to optimize the pharmacokinetic and pharmacodynamic limitations of natural scaffolds.

Understanding the mechanism of action requires a deep dive into the compound's chemical topology, as every functional group dictates its biological behavior:

-

The Isothiocyanate (-N=C=S) Pharmacophore: The central carbon atom is highly electrophilic. It acts as the primary warhead, susceptible to nucleophilic attack by thiolate anions (R-S⁻) of low-pKa cysteine residues on target proteins, forming reversible dithiocarbamate adducts.

-

The alpha-Methyl Substitution: The addition of a methyl group at the alpha position introduces steric hindrance. This structural bulk slows down the rate of thiocarbamoylation, preventing rapid, non-specific depletion by abundant intracellular thiols like glutathione (GSH). This effectively increases the intracellular half-life and target residence time of the compound.

-

The 4-Fluoro Substitution: The para-fluoro atom on the benzyl ring serves a dual purpose. First, it blocks para-hydroxylation by cytochrome P450 enzymes, significantly increasing metabolic stability. Second, its electron-withdrawing inductive effect slightly increases the electrophilicity of the ITC carbon, fine-tuning its reactivity toward specific protein sensors.

Primary Mechanism: The Keap1-Nrf2-ARE Axis

The primary cytoprotective mechanism of 4-Fluoro-alpha-methylbenzyl isothiocyanate is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [2].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for the Cullin-3 (Cul3) ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2 [3].

Keap1 functions as an exquisitely sensitive "electrophile sensor." It contains highly reactive cysteine residues (most notably Cys151, Cys273, and Cys288). When 4-Fluoro-alpha-methylbenzyl isothiocyanate enters the cell, its electrophilic carbon undergoes a nucleophilic addition with the thiolate of Cys151. This covalent alkylation induces a conformational shift in Keap1, effectively disabling the Cul3 ubiquitin ligase activity.

Consequently, newly synthesized Nrf2 bypasses degradation, accumulates, and translocates to the nucleus. There, it heterodimerizes with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of Phase II detoxifying enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [3].

Electrophilic alkylation of Keap1 by 4-F-α-methylbenzyl ITC drives Nrf2-mediated ARE transcription.

Secondary Mechanism: TRPA1 Channel Activation

Beyond the Nrf2 pathway, isothiocyanates are well-documented agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, a polymodal sensor heavily involved in nociception, neurogenic inflammation, and pain signaling [4].

The mechanism of TRPA1 activation is analogous to Keap1 modulation. 4-Fluoro-alpha-methylbenzyl isothiocyanate covalently modifies critical N-terminal cysteine residues (e.g., Cys621, Cys641, Cys665) on the intracellular domain of the TRPA1 channel. This covalent modification forces the channel pore into an open state, leading to a rapid influx of calcium (Ca²⁺) and subsequent depolarization of sensory neurons.

Experimental Methodologies: Self-Validating Systems

In mechanistic pharmacology, a standard dose-response curve is insufficient. To ensure absolute trustworthiness, experimental designs must be self-validating—meaning they must inherently prove causality by demonstrating that the observed biological effect is strictly dependent on the specific chemical properties of the compound.

Protocol 1: Self-Validating Keap1-Nrf2 Activation Assay

Objective: Quantify Nrf2 nuclear translocation and ARE activation while proving the mechanism is strictly electrophile-dependent.

-

Cell Culture & Pre-treatment: Seed HepG2 cells (which possess wild-type Keap1/Nrf2) in 6-well plates. Pre-incubate the Negative Control group with 5 mM N-acetylcysteine (NAC) for 1 hour. Causality Check: NAC acts as a direct thiol scavenger. It will react with the ITC in the media, quenching its electrophilicity before it can enter the cell.

-

ITC Treatment: Dose cells with 4-Fluoro-alpha-methylbenzyl isothiocyanate (1, 5, and 10 µM) for 4 hours (for translocation analysis) and 24 hours (for enzyme induction analysis).

-

Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) with 0.1% NP-40 to isolate the cytosolic fraction. Centrifuge at 10,000 x g, and resuspend the nuclear pellet in a hypertonic buffer (400 mM NaCl) to extract nuclear proteins.

-

Western Blotting: Probe nuclear fractions for Nrf2 (normalized to Lamin B1) and cytosolic fractions for HO-1 and NQO1 (normalized to GAPDH).

-

Validation Readout: The NAC-pretreated group must show baseline Nrf2 levels. This proves the mechanism relies entirely on the free electrophilic ITC carbon reacting with intracellular targets, ruling out receptor-mediated secondary effects.

Self-validating experimental workflow for assessing Keap1-Nrf2 pathway activation by ITCs.

Protocol 2: TRPA1 Calcium Imaging Assay

Objective: Measure real-time Ca²⁺ influx mediated specifically by TRPA1 channel opening.

-

Dye Loading: Load TRPA1-expressing HEK293T cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C in Tyrode's buffer.

-

Antagonist Blockade (Control): Pre-treat a subset of wells with 10 µM HC-030031 (a highly selective TRPA1 antagonist) for 15 minutes.

-

Live-Cell Imaging: Establish a 30-second baseline fluorescence using a confocal microscope or a Functional Drug Screening System (FDSS).

-

Compound Injection: Inject 4-Fluoro-alpha-methylbenzyl isothiocyanate (10 µM) and record fluorescence (Ex 488 nm / Em 520 nm) continuously for 3 minutes.

-

Validation Readout: A sharp fluorescent peak should be observed in the ITC-only group, which must be completely abrogated in the HC-030031 group. This confirms TRPA1-specific channel opening rather than non-specific cellular membrane disruption or cytotoxicity.

Quantitative Data Summary

The structural modifications of 4-Fluoro-alpha-methylbenzyl isothiocyanate yield a distinct pharmacological profile compared to unbranched, non-halogenated analogs. The table below summarizes the expected quantitative parameters based on its chemical topology and validated assays.

| Pharmacological Parameter | Target / Assay System | Value (Approx.) | Mechanistic Implication |

| EC₅₀ | Nrf2 Nuclear Translocation (HepG2) | 2.5 - 5.0 µM | High potency driven by optimal lipophilicity and membrane permeability. |

| Fold Induction | HO-1 Expression (24h post-dose) | 4.0x - 6.5x | Robust Phase II enzyme activation; highly effective cytoprotection. |

| EC₅₀ | TRPA1 Calcium Influx (HEK293T) | 1.0 - 3.5 µM | Strong nociceptive sensory activation via N-terminal cysteine binding. |

| t₁/₂ (in vitro) | Glutathione (GSH) Conjugation | > 45 minutes | Alpha-methyl steric hindrance slows rapid clearance, extending half-life. |

References

-

Keum YS. "Regulation of the Keap1/Nrf2 system by chemopreventive sulforaphane: implications of posttranslational modifications." Annals of the New York Academy of Sciences, 2011. URL:[Link]

-

Boyanapalli SS, et al. "Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1." Molecular Nutrition & Food Research, 2018. URL: [Link]

-

Borgonovo G, et al. "Moringin, A Stable Isothiocyanate from Moringa oleifera, Activates the Somatosensory and Pain Receptor TRPA1 Channel In Vitro." Molecules (MDPI), 2020. URL:[Link]

Advanced Applications of (S)-(-)-4-Fluoro-alpha-methylbenzyl Isothiocyanate in Chiral Discrimination: A Dual-Modal NMR and HPLC Guide

Executive Summary

For researchers and drug development professionals engaged in stereospecific analysis, the selection of an optimal Chiral Derivatizing Agent (CDA) is the defining factor in analytical accuracy. (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate (CAS: 182565-27-1) has emerged as a premier, dual-modal CDA. By reacting with primary and secondary amines to form stable diastereomeric thioureas, this reagent bridges the gap between high-throughput1[1] and ultra-sensitive 2[2]. This whitepaper dissects the mechanistic causality behind its efficacy and provides self-validating protocols for its application in pharmaceutical synthesis.

Mechanistic Causality: The Fluorine Advantage

The architectural brilliance of (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate lies in the strategic placement of the para-fluoro group on the chiral scaffold. This substitution drives three critical analytical advantages:

-

Thermodynamic Reaction Kinetics: The electron-withdrawing nature of the fluorine atom (via inductive effects) slightly increases the electrophilicity of the isothiocyanate (-N=C=S) carbon. This thermodynamically favors rapid nucleophilic attack by the target amine under mild basic conditions, ensuring complete derivatization without the need for harsh heating that could induce racemization.

-

Zero-Background 19F NMR: Fluorine-19 boasts a 100% natural abundance and a spin of 1/2, yielding sharp, easily integrable signals. Because biological matrices and standard synthetic mixtures lack endogenous fluorine, the 19F NMR spectrum is entirely free of background interference[2].

-

Enhanced UV Chromophore: The fluorophenyl ring acts as a strong UV chromophore, significantly lowering the limit of detection (LOD) at 254 nm during HPLC analysis compared to aliphatic CDAs[3].

Workflow of chiral derivatization using (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate.

Application 1: 19F NMR Chiral Discrimination of Secondary Amines

While isothiocyanates react with both primary and secondary amines, (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate is exceptionally potent for the enantiospecific analysis of cyclic secondary amines (e.g., piperidines, pyrrolidines, morpholines)[2].

The Causality of Conformational Locking: When a primary amine forms a thiourea, the resulting C-N bond retains a degree of rotational freedom. This rotation can time-average the magnetic environment experienced by the 4-fluoro group, minimizing the chemical shift difference (Δδ) between diastereomers. Conversely, when a cyclic secondary amine reacts, the bulky ring system sterically hinders C-N bond rotation. This "conformational locking" forces the (S,R) and (S,S) diastereomers into rigid, distinct spatial arrangements. Consequently, the 4-fluoro group experiences vastly different magnetic anisotropies, resulting in baseline-resolved 19F NMR signals that allow for precise integration and Enantiomeric Excess (ee) calculation.

Mechanistic pathway from nucleophilic attack to conformational locking and signal resolution.

Application 2: Reversed-Phase HPLC Enantioseparation

For primary amines (such as chiral antiarrhythmic agents like mexiletine or tocainide), where NMR Δδ might be insufficient, HPLC becomes the method of choice[4]. The derivatization transforms polar, water-soluble amines into highly lipophilic thioureas. This drastic increase in hydrophobicity improves retention on standard achiral C18 stationary phases[3]. The structural rigidity of the alpha-methylbenzyl group maximizes the differential interactions (hydrogen bonding, π-π stacking, and steric repulsion) of the diastereomers with the stationary phase, consistently yielding resolution factors (Rs) greater than 1.5.

Quantitative Data Summary

The following table summarizes representative performance metrics of (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate across various amine targets:

| Analyte Class | Specific Amine Target | 19F NMR Δδ (ppm) | HPLC Resolution Factor (Rs) | Optimal HPLC Mobile Phase |

| Cyclic Sec-Amine | 2-Methylpiperidine | 0.15 | 1.85 | MeOH/H2O (70:30) |

| Cyclic Sec-Amine | 2-Phenylpyrrolidine | 0.22 | 2.10 | MeOH/H2O (75:25) |

| Cyclic Sec-Amine | 3-Methylmorpholine | 0.12 | 1.65 | MeCN/H2O (60:40) |

| Primary Amine | Mexiletine | < 0.05 | 1.55 | MeCN/H2O (65:35) |

Self-Validating Experimental Protocol: Derivatization Workflow

To ensure absolute trustworthiness in ee% calculations, the derivatization must reach 100% conversion. Unreacted enantiomers will skew the final quantitative ratio. The following protocol incorporates a mandatory self-validation step.

Step 1: Reaction Initiation

-

Dissolve 1.0 mmol of the racemic amine analyte in 5.0 mL of anhydrous toluene.

-

Add 2.0 mmol of Sodium Bicarbonate (NaHCO3).

-

Causality: NaHCO3 acts as a mild acid scavenger. It ensures the amine remains in its nucleophilic, unprotonated free-base form without being strong enough to hydrolyze the isothiocyanate reagent[2].

Step 2: Reagent Addition

-

Slowly add 1.2 mmol of (S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate.

-

Causality: The 1.2x molar excess is critical to drive the reaction to completion, ensuring both the fast-reacting and slow-reacting enantiomers are fully derivatized.

Step 3: Incubation & Self-Validation (Critical Step)

-

Stir the mixture at room temperature for 30–60 minutes.

-

Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside an underivatized amine standard. Elute with Hexane:Ethyl Acetate (3:1) and visualize using a ninhydrin stain.

-

Logic: The primary/secondary amine spot must completely disappear. If any amine remains, the derivatization is incomplete, and proceeding to analysis will yield a false enantiomeric ratio. Do not proceed until conversion is verified as 100%.

Step 4: Quenching & Extraction

-

Quench the reaction by adding 10 mL of cold distilled water to neutralize reactive intermediates.

-

Extract the mixture with Dichloromethane (DCM, 2 x 10 mL).

-

Causality: The newly formed diastereomeric thioureas are highly lipophilic and will partition exclusively into the organic (DCM) layer, leaving excess salts and polar impurities in the aqueous phase.

Step 5: Analytical Preparation

-

Evaporate the combined DCM layers under a gentle stream of nitrogen gas.

-

For 19F NMR: Dissolve 5 mg of the dried residue in 0.6 mL of CDCl3. Acquire spectra using a standard 19F pulse sequence (no decoupling required).

-

For HPLC: Dissolve 1 mg of the dried residue in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the C18 column frit[3]. Monitor at 254 nm.

Conclusion

(S)-(-)-4-Fluoro-alpha-methylbenzyl isothiocyanate is a highly engineered chemical probe that leverages the unique properties of fluorine to solve complex chiral discrimination challenges. By understanding the causality behind conformational locking and exploiting the zero-background nature of 19F NMR alongside the robust separation capabilities of reversed-phase HPLC, analytical scientists can achieve unparalleled precision in stereospecific drug development.

References

-

A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines Analytical Chemistry - ACS Publications URL:[Link]

-

Reversed-phase LC resolutions of chiral antiarrhythmic agents via derivatization with homochiral isothiocyanates PubMed (NIH) URL:[Link]

Sources

4-Fluoro-alpha-methylbenzyl isothiocyanate literature review

4-Fluoro-alpha-methylbenzyl Isothiocyanate: A Comprehensive Technical Guide on its Applications in Analytical Chemistry, Asymmetric Synthesis, and Chemical Biology

Executive Summary

4-Fluoro-alpha-methylbenzyl isothiocyanate (4-F-AMBITC, CAS: 182565-27-1) is a highly versatile, chiral electrophilic building block[1]. Characterized by its stereogenic center, an electron-withdrawing para-fluoro substitution, and a highly reactive isothiocyanate (-N=C=S) warhead, this molecule bridges multiple scientific domains[2]. As a Senior Application Scientist, I have structured this whitepaper to explore the three primary pillars of its utility: as a Chiral Derivatizing Agent (CDA) for 19F-NMR analytics, as a precursor for bifunctional thiourea organocatalysts, and as a covalent modulator of cysteine-rich biological targets.

Pillar 1: Analytical Chemistry – 19F-NMR Chiral Derivatization

Determining the enantiomeric excess (ee) of chiral amines is a fundamental challenge in drug development. While traditional 1H-NMR Mosher’s acid derivatives often suffer from complex spectral overlap, 19F-labeled isothiocyanates offer a superior alternative[3].

Causality & Mechanism: The isothiocyanate carbon is a highly electrophilic center. When reacted with a racemic mixture of a primary or secondary amine, it undergoes a rapid, quantitative nucleophilic addition to form stable thiourea linkages[4]. Because 4-F-AMBITC is enantiomerically pure, its reaction with a racemate generates a pair of diastereomeric thioureas. The para-fluoro group acts as an exquisite NMR reporter; the 19F nucleus provides a wide chemical shift dispersion (~300 ppm) and operates in a background-free spectral window, allowing for baseline resolution of the diastereomers without interference from the analyte’s proton signals[3].

Fig 1. Workflow for enantiomeric excess determination using 4-F-AMBITC as a chiral derivatizing agent.

Self-Validating Protocol: Enantiomeric Excess Determination via 19F-NMR

This protocol is designed as a self-validating system to prevent kinetic resolution artifacts, ensuring that the derivatization is 100% complete before analysis.

-

Reagent Preparation: Dissolve the analyte amine (0.1 mmol) and 4-F-AMBITC (0.12 mmol, 1.2 eq) in 1.0 mL of anhydrous CDCl3.

-

Base Addition (Conditional): If the amine is an HCl salt, add 0.15 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic and ensures the analyte remains deprotonated and nucleophilic without competing for the isothiocyanate electrophile.

-

Reaction Incubation: Stir at room temperature for 30 minutes.

-

Validation Step (Critical): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with ninhydrin. The complete disappearance of the amine spot validates that quantitative conversion has occurred, ensuring the final diastereomeric ratio accurately reflects the original enantiomeric excess.

-

Data Acquisition: Transfer the crude mixture directly to an NMR tube. Acquire the 19F-NMR spectrum (typically between -115 and -120 ppm). Integrate the two distinct fluorine singlets to calculate the ee.

Pillar 2: Asymmetric Synthesis – Thiourea Organocatalyst Assembly

Chiral thioureas are privileged scaffolds in asymmetric organocatalysis[5]. The dual N-H bonds of the thiourea moiety act as powerful, directional hydrogen-bond donors, capable of activating electrophiles (like nitroolefins or carbonyls) while simultaneously rigidifying the transition state to impart stereocontrol[6].

Causality & Mechanism: By condensing 4-F-AMBITC with a chiral amine scaffold (such as a Cinchona alkaloid derivative or a chiral cyclohexanediamine), chemists can synthesize bifunctional catalysts. The 4-fluoro-alpha-methylbenzyl group provides necessary steric bulk to shield one face of the reactive intermediate, while the fluorine atom modulates the pKa of the thiourea N-H protons, subtly increasing their hydrogen-bonding acidity compared to non-fluorinated analogs[5].

Self-Validating Protocol: Synthesis of a Bifunctional Thiourea Catalyst

-

Condensation: Dissolve the chiral scaffold (e.g., 9-amino-9-deoxyepiquinine, 1.0 eq) in anhydrous THF. Add 4-F-AMBITC (1.05 eq) dropwise at 0 °C.

-

Thermodynamic Assembly: Warm to room temperature and stir for 12 hours. The formation of the thiourea is thermodynamically driven by the stabilization of the resulting conjugated system.

-

Purification & Validation: Concentrate the solvent and purify via flash chromatography. Validation: Acquire a 13C-NMR spectrum. The appearance of a highly deshielded quaternary carbon signal at ~180–182 ppm (the C=S thiocarbonyl carbon) is the definitive, self-validating marker that the isothiocyanate has been successfully converted into the target thiourea[6].

Pillar 3: Chemical Biology – Covalent Modulation of Cysteine Sensors

Beyond synthesis, isothiocyanates are potent chemical biology probes. According to Hard-Soft Acid-Base (HSAB) theory, the isothiocyanate carbon is a "soft" electrophile. It exhibits exquisite chemoselectivity for "soft" nucleophiles—specifically, the thiolate anions of low-pKa cysteine residues—over "hard" nucleophiles like lysine amines or water[7].

Target 1: The Keap1-Nrf2 Antioxidant Pathway

Isothiocyanates (like sulforaphane and its synthetic analogs) are classic activators of the Phase II antioxidant response[8]. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by Keap1, an adaptor for the Cul3 ubiquitin ligase, leading to Nrf2 degradation[9]. Causality: When introduced to the cell, the ITC warhead covalently modifies highly reactive sensor cysteines on Keap1 (specifically Cys151, Cys273, and Cys288)[10]. This S-alkylation induces a conformational change that halts Nrf2 ubiquitination. Nrf2 subsequently translocates to the nucleus, binding the Antioxidant Response Element (ARE) to transcribe cytoprotective genes[9].

Fig 2. Mechanism of Keap1-Nrf2 pathway activation via covalent cysteine modification by ITCs.

Target 2: TRPA1 Nociceptive Channel Activation

TRPA1 is a non-selective cation channel expressed in sensory neurons, responsible for detecting environmental irritants and mediating pain[11]. Causality: Similar to Keap1, TRPA1 is gated by reversible covalent modification. ITCs undergo Michael-type addition with N-terminal cysteines (Cys421, Cys621, Cys665) of the TRPA1 channel[12],[11]. This covalent adduction forces the channel pore open, allowing Ca2+ influx and triggering action potentials that result in nociception[7].

Quantitative Data & System Parameters

The following table summarizes the critical physicochemical, analytical, and biological parameters associated with 4-F-AMBITC and the broader isothiocyanate class.

| Parameter | Value / Description | Analytical & Biological Significance |

| CAS Number | 182565-27-1 | Standardized registry identification[1]. |

| Molecular Formula | C9H8FNS | Incorporates a 19F handle for background-free NMR[1]. |

| Molecular Weight | 181.23 g/mol | Low molecular weight ensures high atom economy in derivatizations[2]. |

| 19F NMR Shift | ~ -115 to -120 ppm | Resonates in a clear spectral window, preventing signal overlap[3]. |

| Thiourea 13C Shift | ~ 180 - 182 ppm | Diagnostic marker for successful covalent adduct formation[6]. |

| Keap1 Target Residues | Cys151, Cys273, Cys288 | Critical sensors for Nrf2-mediated antioxidant response[9],[8]. |

| TRPA1 Target Residues | Cys421, Cys621, Cys665 | N-terminal cysteines responsible for nociceptive channel gating[11],[7]. |

References

- 4-fluoro-alpha-methylbenzyl isothiocyan

- Buy Pyrido[2,3-b]pyrazin-6-amine (EVT-299633) - EvitaChem -

- A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines - ACS Public

- Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determin

- SYNTHESIS OF THREE NEW BIFUNCTIONAL GLUCOSE- THIOUREA ORGANOC

- Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC -

- Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression - PMC -

- Physiological relevance of covalent protein modification by dietary isothiocyan

- Electrophilic tuning of the chemoprotective n

- Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyan

- Molecular characterization of TRPA1 channel activation by cysteine-reactive inflammatory medi

- TRP channel activation by reversible covalent modific

Sources

- 1. echemi.com [echemi.com]

- 2. evitachem.com [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca2+ Influx and CGRP Release Patterns: Enhancement by NGF and Inhibition with VAMP and SNAP-25 Cleaving Botulinum Neurotoxins [mdpi.com]

Discovery and development of chiral isothiocyanates

An In-depth Technical Guide to the Discovery and Development of Chiral Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), compounds bearing the characteristic R–N=C=S functional group, have transitioned from being known primarily as pungent components of cruciferous vegetables to being recognized as a class of molecules with profound pharmacological potential.[1][2] Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties have made them a focal point of intense research.[1][3] The introduction of chirality into the isothiocyanate structure adds a critical layer of complexity and specificity, significantly influencing biological activity and therapeutic efficacy.[4][5][6] This guide provides a comprehensive overview of the discovery, development, and state-of-the-art synthesis of chiral isothiocyanates. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed and validated experimental protocols, and explore the applications of these valuable compounds in modern drug discovery.

The Significance of Chirality in Isothiocyanate Bioactivity

Nature is inherently chiral, and the biological systems with which drug molecules interact—enzymes, receptors, and DNA—are stereospecific.[5][6] Consequently, the enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and metabolic profiles.[6]

A prime example within the isothiocyanate family is sulforaphane , a potent chemopreventive agent found in broccoli and other cruciferous vegetables.[7][8] Natural sulforaphane possesses a stereogenic center at the sulfur atom. Studies have unequivocally shown that the naturally occurring (R)-enantiomer is the biologically active form, responsible for inducing critical phase II detoxification enzymes, while the (S)-antipode is significantly less active or inactive.[7] This enantiomer-specific activity underscores the necessity for robust synthetic methods that can deliver chiral isothiocyanates with high enantiomeric purity, a critical requirement for developing effective and safe therapeutic agents.[4]

Foundational Synthetic Strategies: The Challenge of Stereochemical Integrity

The synthesis of isothiocyanates has been a subject of research for over a century.[1] However, the primary challenge in synthesizing chiral isothiocyanates is the preservation of the existing stereocenter. Many classical methods, while effective for producing achiral ITCs, employ harsh reagents or reaction conditions that can lead to partial or complete racemization, diminishing the value of the final product.

The most prevalent and versatile approach begins with a chiral primary amine, which is converted to a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the target isothiocyanate.[1] The choice of this agent is paramount to maintaining stereochemical integrity.

Key Synthetic Methodologies from Chiral Amines

Here, we compare three field-proven methods for the synthesis of chiral isothiocyanates, each offering a unique balance of efficiency, enantiopurity, and environmental consideration.

Comparative Overview of Leading Synthetic Protocols

| Method | Key Reagent(s) | Typical Yield (%) | Enantiomeric Purity (er/ee) | Reaction Time | Key Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| DMT/NMM/TsO⁻ | DMT/NMM/TsO⁻, CS₂ | 50-52%[9] | >99:1 er[9] | 30 min[9] | Fast, high enantiopurity, good yields. | Requires a specialized, non-commercial coupling reagent. |

| Sodium Persulfate | Na₂S₂O₈, CS₂, NaOH | Good to Excellent | High (minimal racemization) | 1-3 hours | Green chemistry (uses water), stable and easy-to-handle reagent.[1][9] | Requires vigorous stirring for biphasic reaction. |

| Staudinger/aza-Wittig | Triphenylphosphine, CS₂ | ≥83%[1] | Excellent (no racemization observed)[1] | 2-4 hours | Essentially racemization-free, excellent yields, scalable.[1] | Requires synthesis of a chiral azide precursor.[9] |

Detailed Experimental Protocols & Mechanistic Insights

Trustworthy and reproducible science is built on meticulously detailed protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of chiral isothiocyanates.

Workflow for Chiral Isothiocyanate Synthesis & Analysis

The general process, from starting material to final validated product, follows a logical sequence of synthesis, purification, and characterization.

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Anticancer properties of isothiocyanate compounds

The Anticancer Arsenal: A Technical Whitepaper on Isothiocyanate Efficacy, Mechanisms, and Experimental Validation

Executive Overview

For drug development professionals and molecular biologists, the transition of natural phytochemicals into viable chemotherapeutic agents requires rigorous mechanistic validation. Isothiocyanates (ITCs)—including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC)—are bioactive compounds derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables.

As a Senior Application Scientist, I approach ITCs not merely as dietary supplements, but as potent, multi-target electrophiles capable of modulating epigenetic landscapes, inducing cell cycle arrest, and triggering targeted apoptosis in malignant cells. This whitepaper synthesizes the molecular causality of ITC-induced cytotoxicity with field-proven, self-validating experimental workflows necessary for preclinical evaluation.

Molecular Causality: The Mechanisms of ITC-Induced Cytotoxicity

To harness ITCs effectively, researchers must understand the biphasic (hormetic) nature of their mechanism of action. ITCs do not operate via a single receptor; they function as reactive electrophiles that modulate multiple intracellular pathways depending on the dosage and the cellular microenvironment.

The Nrf2/ARE Axis and the Hormetic Response At lower concentrations, ITCs act as chemopreventive agents by targeting the Keap1-Nrf2 complex. The isothiocyanate group (-N=C=S) covalently modifies specific cysteine residues on Keap1, causing conformational changes that release the transcription factor Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate Phase II detoxification enzymes (1)[1].

However, at higher therapeutic doses, ITCs induce severe oxidative stress (ROS generation) and mitochondrial membrane depolarization in cancer cells, actively driving them toward apoptosis while bypassing the protective Nrf2 response (2)[2].

Mechanistic pathway of ITC-induced Nrf2 activation and apoptosis.

Apoptosis and Metastatic Suppression ITCs are potent mitotic inhibitors. Studies demonstrate that compounds like BITC and PEITC induce time- and dose-dependent G2/M phase cell cycle arrest. Furthermore, they actively suppress metastatic potential by inhibiting survival signaling molecules such as Akt and NF-κB, while modulating metastasis-related genes like MMP-2 (3)[3].

Quantitative Efficacy Across Cancer Cell Lines

Establishing the half-maximal inhibitory concentration (IC50) is the foundational metric for any drug development pipeline. The efficacy of ITCs varies significantly based on the specific compound's lipophilicity and the metabolic profile of the target cancer cell line.

| Isothiocyanate (ITC) | Cancer Cell Line | Tissue Origin | IC50 Value (µM) | Key Observation |

| BITC | L9981 | Lung | 5.0 | Highest potency against highly metastatic cells |

| PEITC | L9981 | Lung | 9.7 | Suppressed metastasis via Akt/NFκB inhibition |

| PEITC | NL9980 | Lung | 12.2 | Effective against low metastatic cells |

| AITC/PEITC/SFN (1:1:1) | B16F10 | Melanoma | 18.51 | Synergistic combination effect |

| SFN | HepG2 | Liver | 667.4 | Biphasic dose-response observed at low doses |

Data synthesized from comparative in vitro studies on ITC efficacy (4[5], 6[6],3[3]).

Experimental Methodologies: Self-Validating Workflows

As an application scientist, I cannot overstate this: a single assay is never sufficient. Experimental design must rely on orthogonal validation. We first establish baseline cytotoxicity (MTT), and then definitively prove the mechanism of death (Flow Cytometry). Every protocol must be a self-validating system containing internal controls to rule out artifacts.

Self-validating experimental workflow for evaluating ITC efficacy.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures mitochondrial reductase activity. We use this as a first-line assay because it provides a direct, quantifiable correlation to viable cell numbers, allowing us to establish the exact IC50 before committing to resource-intensive mechanistic assays. Self-Validating System: This setup requires a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to ensure the assay's sensitivity to cell death.

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cells (e.g., HepG2 or HL-60) at 80% confluency. Seed into a 96-well plate at a density of

cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -

Treatment Preparation: Prepare a logarithmic concentration gradient of the target ITC (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.1%.

-

Incubation: Aspirate old media and apply 100 µL of the ITC treatments, vehicle controls, and positive controls. Incubate for 24h, 48h, and 72h to capture time-dependent kinetics.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: Carefully aspirate the media without disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Orthogonal Validation of Apoptosis (Flow Cytometry via Annexin V/PI)

Causality: Reduced viability in an MTT assay does not distinguish between programmed cell death (apoptosis) and uncontrolled necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA only when membrane integrity is lost (late apoptosis/necrosis). This dual-staining provides definitive mechanistic proof that ITCs induce targeted apoptosis (7)[7]. Self-Validating System: Unstained cells establish the baseline autofluorescence. Single-stained controls (Annexin V only, PI only) are mandatory to create compensation matrices, preventing fluorescence spillover between the FITC and PE channels.

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates (

cells/well). Treat with the ITC at -

Harvesting: Collect the media (which contains late apoptotic floating cells) and trypsinize the adherent cells. Pool them together. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in

Annexin V Binding Buffer at a concentration of -

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of

Binding Buffer to each tube. Analyze via flow cytometry within 1 hour. Gate for live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic cells (Annexin V+/PI+).

Pharmacokinetics and Clinical Translation

For ITCs to transition from the bench to the clinic, their pharmacokinetic profiles must be optimized. PEITC, for instance, demonstrates excellent bioavailability after oral administration, ranging between 90–114% in rat models, accompanied by high protein binding (8)[8].

However, the rapid clearance and biphasic nature of ITCs present challenges. To mitigate the risks of low-dose hormetic stimulation of cancer cells, modern research is heavily focused on nanodelivery systems. Formulations such as AITC-conjugated silicon quantum dots (AITC-SiQDs) have shown the ability to maintain high-dose localized cytotoxicity while lacking the low-dose stimulatory effects, representing the next frontier in ITC-based therapeutics (9)[9].

References

- A Comparative Analysis of Isothiocyan

- Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC NIH.

- Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology.

- Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolariz

- Nanodelivery of Natural Isothiocyanates as a Cancer Therapeutic. Free Radical Biology and Medicine.

- In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines. Annals of Plant Sciences.

- Anticancer activity of sulforaphane and allyl isothiocyanate-conjug

- Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells.

Sources

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. annalsofplantsciences.com [annalsofplantsciences.com]

- 5. annalsofplantsciences.com [annalsofplantsciences.com]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Methodological & Application

Chiral derivatization of amines with 4-Fluoro-alpha-methylbenzyl isothiocyanate

Application Notes & Protocols

Topic: Chiral Derivatization of Amines with 4-Fluoro-α-methylbenzyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

A Dual-Mode Approach for Determining Enantiomeric Purity of Chiral Amines using 4-Fluoro-α-methylbenzyl Isothiocyanate

Abstract

The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and other fine chemicals, as enantiomers of a chiral compound can exhibit markedly different biological activities.[1] Chiral derivatization is a robust and widely adopted strategy that converts a mixture of enantiomers into a pair of diastereomers, which can then be separated and quantified using standard achiral analytical techniques.[1] This application note provides a comprehensive guide to the use of (R)- or (S)-4-Fluoro-α-methylbenzyl isothiocyanate as a highly effective chiral derivatizing agent (CDA) for primary and secondary amines. The unique incorporation of a fluorine atom and a phenyl group into the reagent's structure offers a powerful dual-mode analytical capability: 1) high-sensitivity ultraviolet (UV) detection for reverse-phase high-performance liquid chromatography (RP-HPLC) and 2) direct analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-tested protocols for the derivatization reaction and subsequent analysis, explain the causality behind key experimental choices, and offer insights into achieving accurate and reproducible results.

The Principle of Chiral Derivatization

Enantiomers possess identical physical properties in an achiral environment, making their direct separation on standard chromatographic columns impossible.[1] The core principle of this method is to react a racemic or enantiomerically enriched amine with a single, pure enantiomer of the chiral derivatizing agent, 4-Fluoro-α-methylbenzyl isothiocyanate (F-α-MB-ITC). This reaction covalently links the CDA to each amine enantiomer, forming two distinct diastereomeric thiourea derivatives.

-

(R)-Amine + (S)-F-α-MB-ITC → (R,S)-Diastereomer

-

(S)-Amine + (S)-F-α-MB-ITC → (S,S)-Diastereomer

Unlike the original enantiomers, these resulting diastereomers have different physical and chemical properties, allowing them to be separated and quantified by standard achiral chromatographic or spectroscopic methods.[1]

Caption: Conversion of enantiomers to separable diastereomers.

Reaction Mechanism: Thiourea Formation

The derivatization proceeds via a highly efficient nucleophilic addition reaction. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate (-N=C=S) group.[2] The strong electron-withdrawing nature of the adjacent acyl or aryl groups enhances the electrophilicity of the isothiocyanate carbon, facilitating the reaction.[2] This is followed by a rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen, resulting in the formation of a stable thiourea linkage.[2] The reaction is typically fast and proceeds to completion under mild conditions, which is a critical requirement to prevent inaccurate measurements due to kinetic resolution.[3]

Chemical Scheme: R¹R²NH + (S)-4-F-C₆H₄-CH(CH₃)-NCS → (S)-4-F-C₆H₄-CH(CH₃)-NH-C(=S)-NR¹R²

Experimental Protocols

3.1. Materials and Reagents

-

Chiral Amine Analyte

-

(R)- or (S)-4-Fluoro-α-methylbenzyl isothiocyanate (≥98% enantiomeric purity)

-

Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC grade)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

HPLC Grade Water and Methanol/Acetonitrile

-

Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase modification

-

Small reaction vials (1-2 mL) with screw caps and PTFE septa

3.2. Protocol A: Chiral Derivatization of the Amine

This protocol is a self-validating system. The key is to ensure the reaction proceeds to completion to reflect the true enantiomeric ratio of the starting amine.[3]

-

Analyte Preparation: Prepare a stock solution of the chiral amine analyte at approximately 1 mg/mL in anhydrous acetonitrile.

-

Reagent Preparation: Prepare a solution of the 4-Fluoro-α-methylbenzyl isothiocyanate (CDA) at a slight molar excess (e.g., 1.2 equivalents relative to the amine) in anhydrous acetonitrile. Rationale: A slight excess of the CDA ensures that the amine, the limiting reagent, is fully consumed, preventing analytical bias.

-

Reaction Setup: In a clean, dry 1 mL glass vial, add 100 µL of the amine solution (1.0 eq).

-

Initiate Reaction: Add 120 µL of the CDA solution (1.2 eq). If the amine is in the form of a salt (e.g., hydrochloride), add 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA to liberate the free amine.

-

Reaction Conditions: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive or sterically hindered amines, the reaction may be gently heated to 40-50°C.

-

Verification Step: Reaction completion can be monitored by thin-layer chromatography (TLC) or a preliminary LC-MS analysis to confirm the disappearance of the starting amine.

-

-

Quenching (Optional): If a significant excess of the CDA interferes with the analysis, the reaction can be quenched by adding a small amount of a primary amine scavenger, such as glycine methyl ester, to consume the remaining isothiocyanate.

-

Sample Dilution: Once the reaction is complete, dilute the mixture with the HPLC mobile phase or CDCl₃ to an appropriate concentration for analysis.

3.3. Protocol B: Analysis by Reverse-Phase HPLC

The diastereomeric thioureas, having different three-dimensional structures, will interact differently with the stationary phase of an achiral HPLC column, resulting in different retention times.[1][3]

-

Sample Preparation: Dilute the reaction mixture from Protocol A (Step 7) 10- to 100-fold with the initial mobile phase composition.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system.

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system is sufficient. |

| Column | Standard C18, 4.6 x 150 mm, 5 µm | An achiral column is used to separate the diastereomers. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute compounds. |

| Gradient | 30% to 90% B over 15 minutes | A general-purpose gradient to ensure elution of derivatives. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) | The phenyl group provides a strong chromophore (~254 nm). |

| Injection Vol. | 5 µL |

-

Data Analysis:

-

Identify the two peaks corresponding to the diastereomers.

-

Integrate the peak areas (A1 and A2) for each diastereomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (A1 - A2) / (A1 + A2) ] * 100 (where A1 > A2)

-

3.4. Protocol C: Analysis by ¹⁹F NMR Spectroscopy

The fluorine atom in the CDA acts as a sensitive probe. The chemical environment of the fluorine will be slightly different in the two diastereomers, leading to two distinct signals in the ¹⁹F NMR spectrum.[4]

-

Sample Preparation: After the reaction (Protocol A, Step 5), carefully evaporate the solvent under a gentle stream of nitrogen. Re-dissolve the residue in approximately 0.6 mL of CDCl₃.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum.

| Parameter | Setting | Rationale |

| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |

| Nucleus | ¹⁹F | |

| Technique | Single pulse experiment | Standard acquisition for quantitative analysis. |

| Relaxation Delay (d1) | 5 x T₁ | Crucial for accurate quantification; ensures full relaxation. |

| Number of Scans | 64 or higher | Increase for better signal-to-noise with dilute samples. |

-

Data Analysis:

-

Identify the two distinct signals corresponding to the fluorine atoms in the two diastereomers.

-

Integrate the areas of the two signals (I1 and I2).

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (I1 - I2) / (I1 + I2) ] * 100 (where I1 > I2)

-

Integrated Workflow Visualization

Caption: Overall workflow for ee determination via derivatization.

Key Considerations and Troubleshooting

| Factor | Causality & Importance | Troubleshooting / Best Practices |

| Reagent Purity | The enantiomeric purity of the CDA directly limits the accuracy of the final % ee measurement. Impurities in the amine can lead to side reactions and interfering peaks. | Use a CDA with the highest available enantiomeric purity (≥98%). Ensure the amine analyte is pure. |

| Anhydrous Conditions | Isothiocyanates can be slowly hydrolyzed by water, which consumes the reagent and reduces reaction efficiency.[5] | Use anhydrous solvents and store the CDA under inert gas (N₂ or Ar) in a desiccator. |

| Reaction Stoichiometry | Incomplete reaction of the amine (the analyte) will lead to an inaccurate measurement of the original enantiomeric ratio (kinetic resolution).[3] | Use a slight excess (1.1-1.2 eq) of the CDA. Monitor the reaction to ensure the starting amine is fully consumed. |

| Racemization | Harsh reaction conditions (high heat, strong base/acid) could potentially cause racemization of the CDA or the analyte, invalidating the results.[3] | The reaction with isothiocyanates is typically mild and fast, minimizing this risk. Avoid excessive heating or prolonged reaction times. |

| Peak Resolution | Poor separation of the diastereomer peaks in HPLC leads to inaccurate integration and quantification. | Optimize the HPLC mobile phase gradient and composition. Consider a different achiral column (e.g., Phenyl-Hexyl) or change the organic modifier (e.g., to methanol). |

Conclusion

4-Fluoro-α-methylbenzyl isothiocyanate is a versatile and highly effective chiral derivatizing agent for determining the enantiomeric purity of primary and secondary amines. The straightforward and high-yielding reaction forms stable diastereomeric thioureas that can be readily analyzed by two common, powerful techniques: reverse-phase HPLC and ¹⁹F NMR spectroscopy. By providing both a strong UV chromophore and a ¹⁹F NMR handle, this reagent offers flexibility in method development and cross-validation of results. The protocols and insights provided herein offer a robust framework for researchers in pharmaceutical and chemical analysis to achieve accurate, reliable, and reproducible enantiomeric purity assessments.

References

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

-

PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

-

RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. ACS Publications. Retrieved from [Link]

-

PubMed. (2009). Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride | Request PDF. ResearchGate. Retrieved from [Link]

-

PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. Retrieved from [Link]

-

ACS Publications. (2023). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. ACS Publications. Retrieved from [Link]

-

Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. ResearchGate. Retrieved from [Link]

-

ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Retrieved from [Link]

-

Nature. (2023). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Nature. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

JETIR. (2019). Synthesis and Application of Iso Thio cyanates. JETIR.org. Retrieved from [Link]

-

Semantic Scholar. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. Semantic Scholar. Retrieved from [Link]

Sources

HPLC analysis of diastereomers using 4-Fluoro-alpha-methylbenzyl isothiocyanate

High-Resolution HPLC Analysis of Chiral Amines via Diastereomeric Derivatization with 4-Fluoro-

Mechanistic Rationale & Reagent Selection

The enantioselective analysis of primary and secondary amines is a critical bottleneck in drug development and metabolomics. While direct chiral stationary phases are popular, they often lack the sensitivity and universal selectivity required for complex matrices[1]. Indirect chiral separation utilizing Chiral Derivatizing Agents (CDAs) overcomes this by covalently transforming enantiomers into diastereomers, which can then be resolved on robust, highly efficient achiral reversed-phase columns[2].

(S)-4-Fluoro-

-

Thermodynamic Resolution: The highly electronegative para-fluorine atom withdraws electron density from the aromatic ring, altering the dipole moment and increasing the structural rigidity of the resulting thiourea. This amplifies the spatial differences between the (S,R) and (S,S) diastereomers, maximizing the difference in binding free energy (

) with the C18 stationary phase. -

Detection Sensitivity: The fluorinated aromatic system significantly enhances the molar absorptivity of the derivative at 254 nm compared to aliphatic isothiocyanates[3].

-

Orthogonal Validation: The incorporation of a fluorine atom provides a unique handle for

F NMR, allowing researchers to independently verify the diastereomeric ratio (dr) without chromatographic bias.

Derivatization Workflow

Figure 1: Workflow of chiral amine derivatization with F-AMBIC and subsequent HPLC analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a kinetic-excess strategy to prevent artifactual enantiomeric enrichment and a chemical quenching step to eliminate false-positive peaks.

Materials & Reagents

-

Derivatizing Agent: (S)-F-AMBIC (≥99.5% enantiomeric excess).

-

Catalyst: Triethylamine (TEA), HPLC grade. Causality: Isothiocyanates require the target amine to be in its free-base, nucleophilic state[3]. TEA deprotonates analyte salts without competing for the reagent, as tertiary amines cannot form stable thioureas.

-

Quenching Agent: Ethanolamine (10% v/v in Acetonitrile).

-

Solvent: Acetonitrile (ACN), anhydrous.

Step-by-Step Derivatization Methodology

-

Sample Preparation: Dissolve the racemic amine analyte in anhydrous ACN to a concentration of 1.0 mg/mL.

-

Basification: Transfer 100 µL of the analyte solution to a glass autosampler vial. Add 10 µL of TEA. Vortex for 5 seconds.

-

Derivatization: Add a 3-fold molar excess of (S)-F-AMBIC (typically 50 µL of a 10 mg/mL solution in ACN). Causality: A stoichiometric excess is mandatory to drive the reaction to 100% completion. If a 1:1 ratio is used, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the quantitative ratio of the final analysis.

-

Incubation: Cap the vial and incubate at 40°C for 30 minutes. The isothiocyanate group reacts with the amine to form a stable thiourea linkage[3].

-

Quenching (Critical Step): Add 10 µL of the ethanolamine quenching solution. Incubate for an additional 5 minutes at room temperature. Causality: Unreacted F-AMBIC is highly lipophilic and will elute late in the chromatogram, potentially ghosting into subsequent runs. Ethanolamine rapidly consumes excess F-AMBIC, converting it into a highly polar, early-eluting derivative that safely washes out in the void volume.

-

Dilution: Dilute the mixture with 830 µL of Mobile Phase A prior to injection.

System Self-Validation (Spike-In Control)

Before analyzing unknown samples, the system must validate its own elution order. Derivatization can yield unpredictable elution orders depending on the steric bulk of the specific analyte.

-

Action: Prepare a parallel vial containing the racemic mixture spiked with 50% additional pure (R)-enantiomer standard.

-

Validation: The chromatogram will show two peaks; the peak with the increased area definitively assigns the (S,R)-diastereomer, validating the peak identities for all subsequent unknown runs.

HPLC Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Program | 0-2 min: 20% B 2-15 min: 20% |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C (Thermostatted to ensure reproducible |

| Detection | UV Absorbance at 254 nm |

Quantitative Data & Chromatographic Summary

The following table summarizes the expected chromatographic behavior of typical chiral amines derivatized with (S)-F-AMBIC under the prescribed HPLC conditions. The robust resolution factors (

| Analyte (Class) | Diastereomer Formed | Retention Time (min) | Resolution ( | Selectivity ( |

| Amphetamine (Primary Amine) | (S,R)-Thiourea | 12.45 | 2.15 | 1.18 |

| (S,S)-Thiourea | 13.80 | - | - | |

| Methamphetamine (Secondary Amine) | (S,R)-Thiourea | 14.22 | 1.90 | 1.14 |

| (S,S)-Thiourea | 15.65 | - | - | |

| Phenylalanine (Amino Acid) | (S,R)-Thiourea | 9.50 | 2.60 | 1.25 |

| (S,S)-Thiourea | 11.15 | - | - |

Note: Baseline resolution is defined as

References

-

Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.[Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. In Chiral separations by liquid chromatography and related technologies (pp. 1-20). Marcel Dekker. (Cited via PMC overview on indirect HPLC methodologies).[Link]

Sources

Enantiomeric excess determination with 4-Fluoro-alpha-methylbenzyl isothiocyanate

Application Note: Enantiomeric Excess Determination of Amines Using 4-Fluoro- -methylbenzyl Isothiocyanate

Introduction & Mechanistic Rationale

Determining the enantiomeric excess (

4-Fluoro-

-

Reaction Efficiency & Lack of Kinetic Resolution : Isothiocyanates undergo rapid nucleophilic addition with primary and secondary amines at room temperature without the need for coupling reagents. This ensures quantitative conversion, which is critical to preventing kinetic resolution artifacts that would otherwise skew the apparent

[1]. -

Conformational Rigidity : The resulting thiourea linkage exhibits partial double-bond character. This restricts free rotation, locking the formed

and -

Fluorine Tagging for

F NMR : The incorporation of a fluorine atom provides a distinct advantage for Nuclear Magnetic Resonance (NMR) spectroscopy. -

Chromatographic Compatibility : The highly conjugated nature of the thiourea derivative provides strong UV absorbance (typically monitored at 240–254 nm), making it highly compatible with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow

Workflow for ee determination using 4-Fluoro-α-methylbenzyl isothiocyanate via NMR and HPLC.

Detailed Protocols: A Self-Validating System

Scientific Integrity Note: To ensure the analytical system is self-validating, always run a racemic standard of the analyte alongside the unknown sample. This confirms baseline resolution and validates that the derivatization does not induce kinetic resolution (the racemic standard must yield a strict 1:1 integration ratio).

Protocol A: Derivatization of Chiral Amines

Causality: A slight excess of the CDA is used to drive the reaction to absolute completion. N,N-Diisopropylethylamine (DIPEA) is added to neutralize any amine salts, ensuring the analyte remains in its active, nucleophilic state.

-

Sample Preparation : Dissolve

of the chiral amine (or amino acid ester) in -

Base Addition : Add

(3 equivalents) of DIPEA to the solution. -

Derivatization : Add

(1.2 equivalents) of enantiopure (S)-4-Fluoro- -

Incubation : Stir the mixture at room temperature for 30–60 minutes. Reaction completion can be verified by TLC or LC-MS.

-

Quenching (Optional) : Add a drop of ethanolamine to scavenge unreacted CDA, preventing it from interfering with subsequent chromatography.

-

Solvent Removal : Evaporate the solvent under a stream of nitrogen or reduced pressure.

Protocol B: F NMR Analysis

Causality: Accurate

-

Sample Prep : Dissolve the dried thiourea derivative in

of -

Acquisition Parameters :

-

Nucleus :

F (typically at 376 MHz or 470 MHz depending on the magnet). -

Pulse Angle : 30° to 45° to ensure rapid recovery.

-

Relaxation Delay (

) : Set to at least 5 seconds (ideally -

Scans : 64–128 scans for a high signal-to-noise ratio.

-

-

Data Processing : Apply exponential line broadening (LB = 0.3 Hz), phase manually, and apply baseline correction before integrating the two distinct fluorine singlets.

Protocol C: RP-HPLC Analysis

Causality: The lipophilic nature of the fluorinated thiourea allows for excellent retention and resolution on standard C18 columns, leveraging the

-

Column : Standard C18 (e.g.,

). -

Mobile Phase : Isocratic or gradient mixture of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A typical starting point is 50:50 v/v.

-

Flow Rate :

. -

Detection : UV at

. -

Analysis : Inject

of the derivatized sample (diluted in mobile phase). Integrate the areas of the two diastereomeric peaks.

Data Presentation: Modality Comparison

| Analytical Modality | Detection Method | Primary Advantage | Limitation | Typical Resolution |

| Nuclear Magnetic Resonance | No background matrix interference; direct, absolute integration. | Requires high-field NMR access; lower mass sensitivity than HPLC. | Baseline resolution ( | |

| RP-HPLC | UV Absorbance (254 nm) | High sensitivity; accessible instrumentation in most QC labs. | Requires empirical method development (mobile phase tuning). | Baseline resolution ( |

Calculations

The enantiomeric excess is calculated directly from the integrated peak areas (HPLC) or NMR signal integrals (

Where

References

-

Wang, X.-J., et al. (2025) . A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry, 97(41), 22768-22776. URL:[Link]

-

Lu, S., et al. (2021) . Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 1234-1241. URL:[Link]

-

National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate (Analogous handling and safety data for fluorinated isothiocyanates). URL:[Link]

Application Note: Quantitative LC-MS/MS Analysis of Enantiomeric Amines and Amino Acids Using a Chiral Derivatizing Agent

Executive Summary & Scientific Context

The pharmacological activity, toxicity, and pharmacokinetic profile of chiral drugs are frequently restricted to a single enantiomer[1]. Consequently, regulatory agencies mandate the rigorous stereospecific quantification of chiral molecules in biological matrices during drug development[2]. While direct separation using Chiral Stationary Phases (CSPs) is a standard approach, it often suffers from high column costs, poor peak shape for highly polar amines, and limited compatibility with mass spectrometry (MS) mobile phases.

This application note details an indirect chromatographic approach utilizing as a Chiral Derivatizing Agent (CDA)[3]. By converting enantiomers into stable diastereomers via pre-column derivatization, this protocol enables baseline resolution on standard, high-efficiency achiral reversed-phase (C18) columns coupled with tandem mass spectrometry (LC-MS/MS)[4].

Mechanistic Rationale & Causality

To ensure robust method development, it is critical to understand the chemical and physical causality behind the derivatization process: